5'-Cytidylic acid

Description

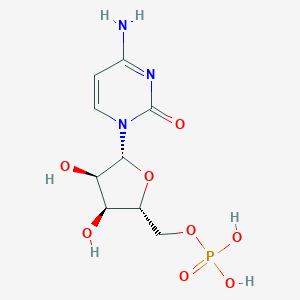

A pyrimidine ribonucleoside 5'-monophosphate having cytosine as the nucleobase.

Cytidine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cytidine-5'-monophosphate has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

Cytidine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Polyinosinic-Polycytidylic Acid (High MW) (monomer of).

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-80-4 | |

| Record name | Polycytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50889322 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-37-6 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Cytidylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5'-Cytidylic Acid in RNA Biosynthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 5'-Cytidylic acid, in its activated triphosphate form (CTP), is a cornerstone of molecular biology, serving as an essential precursor for the synthesis of RNA. The precise regulation of CTP pools is critical for cell proliferation, development, and homeostasis, making the enzymes involved in its synthesis attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in RNA biosynthesis, detailing the enzymatic pathways that govern its availability, the mechanism of its incorporation into RNA, and the experimental protocols used to study these processes. Quantitative data are presented for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: From Monophosphate to Activated Precursor

This compound, also known as Cytidine (B196190) monophosphate (CMP), is a pyrimidine (B1678525) nucleotide composed of a cytosine base, a ribose sugar, and one phosphate (B84403) group. While CMP is a fundamental constituent of the final RNA polymer, the direct substrate for RNA synthesis is its high-energy, triphosphate derivative, Cytidine Triphosphate (CTP).[1] CTP is one of the four essential ribonucleoside triphosphates, alongside ATP, GTP, and UTP, that fuel the process of transcription.[2][3] The cellular concentration of CTP is often the lowest among all nucleotides, necessitating a tightly regulated biosynthetic pathway to meet the demands of DNA replication, RNA synthesis, and lipid metabolism.[4] This regulation is crucial, as dysregulation of CTP synthesis is frequently observed in rapidly proliferating cancer cells, highlighting its importance as a target in drug discovery.[4][5]

The Core Mechanism: CTP Incorporation during RNA Transcription

The central role of CTP in RNA biosynthesis occurs during the elongation phase of transcription. This process is catalyzed by DNA-dependent RNA polymerase (RNAP), which synthesizes a complementary RNA strand from a DNA template.[6][7]

The mechanism proceeds as follows:

-

Template Recognition: The RNA polymerase unwinds the DNA double helix, creating a "transcription bubble" and exposing the template strand.[7]

-

Substrate Binding: An incoming CTP molecule, selected for its ability to form a Watson-Crick base pair with a guanine (B1146940) (G) residue on the DNA template, enters the active site of the RNAP.[2]

-

Catalysis: The 3'-hydroxyl group of the last nucleotide on the growing RNA chain performs a nucleophilic attack on the alpha-phosphate of the incoming CTP.[3][8]

-

Phosphodiester Bond Formation: This reaction forms a phosphodiester bond, covalently linking the CTP to the nascent RNA strand and releasing a pyrophosphate (PPi) molecule.[2][3] The hydrolysis of this pyrophosphate provides the energy to drive the reaction forward.

-

Translocation: The RNA polymerase then moves one nucleotide down the DNA template, ready to incorporate the next ribonucleotide.[8]

CTP Biosynthesis and Its Multi-layered Regulation

The availability of CTP is a critical control point for RNA synthesis. Cells primarily produce CTP through a de novo pathway, with CTP synthase (CTPsyn) acting as the rate-limiting enzyme.[4][5]

The De Novo CTP Synthesis Pathway

The final step of pyrimidine biosynthesis is the conversion of Uridine Triphosphate (UTP) to CTP. This reaction is catalyzed by CTP synthase and involves the ATP-dependent amination of the C4 position of UTP's uracil (B121893) ring, with glutamine typically serving as the nitrogen donor.[5][9]

Allosteric Regulation and Filamentation

The activity of CTP synthase is exquisitely controlled by the levels of various nucleotides. The enzyme exists in an equilibrium of inactive monomers/dimers and active tetramers.[10][11]

-

Activation: The binding of substrates ATP and UTP promotes the formation of the active tetramer.[11] GTP acts as a crucial allosteric activator, ensuring a balance between purine (B94841) and pyrimidine pools.[5]

-

Feedback Inhibition: The final product, CTP, serves as an allosteric feedback inhibitor, binding to the enzyme to reduce its activity.[5]

-

Filamentation: Under certain conditions, CTPsyn can polymerize into large filamentous structures known as cytoophidia.[4][10] This sequestration into filaments is an evolutionarily conserved mechanism to regulate enzyme activity, with filament formation often correlating with a specific metabolic state or developmental stage.[5][11]

Quantitative Data on CTP in RNA Biosynthesis

Precise quantitative data is essential for designing experiments and interpreting results. The following tables summarize key concentrations and kinetic parameters related to CTP and its role in transcription.

Table 1: Typical Reagent Concentrations for In Vitro Transcription (IVT)

| Component | Typical Concentration Range | Purpose | Reference(s) |

|---|---|---|---|

| DNA Template | 10 - 50 nM | Provides the sequence for RNA synthesis | [12] |

| T7 RNA Polymerase | 2.5 - 5 U/µL | Catalyzes RNA synthesis | [13],[14] |

| ATP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |

| GTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |

| CTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |

| UTP | 1 - 4 mM | Ribonucleotide precursor | [14],[12] |

| MgCl₂ | 6 - 30 mM | Essential cofactor for polymerase | [14] |

| DTT | 5 - 10 mM | Reducing agent to maintain enzyme activity |[14] |

Table 2: Nucleotide Pool Characteristics

| Nucleotide | Relative Cellular Abundance | Key Regulatory Role | Reference(s) |

|---|---|---|---|

| ATP | High | Primary energy currency, precursor | [15] |

| GTP | High | Precursor, allosteric activator of CTPsyn | [5],[15] |

| UTP | Medium | Precursor for CTP and RNA | [15] |

| CTP | Low | Precursor, feedback inhibitor of CTPsyn |[4],[15] |

Experimental Protocols for Studying the Role of CTP

Investigating the dynamics of CTP in RNA synthesis requires robust experimental methodologies. Below are detailed protocols for common assays.

Protocol: In Vitro Transcription (IVT) Assay

This protocol allows for the cell-free synthesis of RNA from a DNA template, enabling direct measurement of the impact of varying CTP concentrations or the use of CTP analogs.

A. Materials and Reagents:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest.

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide solution (ATP, GTP, CTP, UTP, at 10 mM each)

-

[α-³²P]-CTP (for radiolabeling) or biotinylated-CTP (for non-radioactive detection)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

B. Experimental Procedure:

-

Reaction Assembly: On ice, assemble a 20 µL reaction mixture in the following order:

-

Nuclease-free water to 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of 100 mM DTT

-

1 µg of linear DNA template

-

2 µL of each 10 mM NTP solution (or desired concentration)

-

(Optional) 1 µL of [α-³²P]-CTP

-

1 µL of RNase Inhibitor

-

1 µL of T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.[16]

-

DNA Template Removal: Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.[14]

-

RNA Purification: Purify the synthesized RNA using a column-based kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or LiCl precipitation.[16]

-

Analysis: Resuspend the RNA pellet in nuclease-free water or TE buffer. Analyze the transcript size and purity by denaturing polyacrylamide gel electrophoresis (Urea-PAGE) followed by autoradiography or staining (e.g., SYBR Gold).[14]

Protocol: Metabolic Labeling of Nascent RNA in Live Cells

This method measures active RNA synthesis within cells by introducing a modified cytidine analog that is incorporated into newly transcribed RNA.

A. Materials and Reagents:

-

Cell culture medium and supplements

-

5-Ethynylcytidine (EC) or 5-Bromouridine (BrU)

-

Cell lysis buffer (e.g., TRIzol)

-

For EC: Click chemistry reagents (e.g., fluorescent azide (B81097) like Alexa Fluor 488 Azide, copper sulfate, reducing agent).

-

For BrU: Anti-BrdU antibody.

-

Instrumentation for detection: Fluorescence microscope (for EC) or equipment for immunoprecipitation and qPCR/RNA-seq (for BrU).

B. Experimental Procedure:

-

Cell Culture: Plate cells and grow to the desired confluency.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the nucleoside analog (e.g., 0.1-1 mM 5-Ethynylcytidine). Incubate for a designated pulse period (e.g., 1-2 hours) to allow incorporation into nascent RNA.[17]

-

Cell Harvest and Lysis: Wash cells with PBS to remove excess analog. Lyse the cells directly in the dish using a suitable lysis reagent and proceed with total RNA extraction.

-

Detection of Labeled RNA:

-

Using 5-Ethynylcytidine (EC): Perform a click chemistry reaction by adding a fluorescent azide to the extracted RNA. The alkyne group on the incorporated EC will covalently link to the azide, fluorescently tagging the newly synthesized RNA.[17] Visualize the labeled RNA via fluorescence microscopy or flow cytometry.

-

Using 5-Bromouridine (BrU): Perform an immunoprecipitation using an anti-BrdU antibody to specifically pull down the BrU-labeled RNA fragments.[18] Analyze the captured RNA population using RT-qPCR for specific genes or by next-generation sequencing for a transcriptome-wide view of RNA synthesis.

-

Conclusion and Future Directions

This compound, through its activated CTP form, is indispensable for the synthesis of RNA. Its role extends beyond that of a simple building block; the pathways governing its synthesis are critical regulatory hubs that integrate metabolic status with the cellular machinery for growth and proliferation. The enzyme CTP synthase, which controls the CTP supply, represents a significant target for the development of novel anticancer and antiviral therapeutics. Future research will likely focus on further elucidating the complex regulation of CTP synthase filamentation in different cellular contexts and disease states, as well as developing more specific inhibitors. The experimental protocols outlined herein provide a robust framework for scientists to continue investigating the multifaceted role of this essential nucleotide.

References

- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, RNA Polymerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jackwestin.com [jackwestin.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pnas.org [pnas.org]

- 10. Regulation of CTP Synthase Filament Formation During DNA Endoreplication in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 15. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA constructs and in vitro transcription. [bio-protocol.org]

- 17. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

5'-Cytidylic Acid vs. Cytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between 5'-Cytidylic acid and cytidine (B196190), two critical pyrimidine (B1678525) molecules central to numerous biological processes. This document provides a detailed comparison of their chemical structure, physicochemical properties, and biological roles, supplemented with experimental protocols for their differentiation and analysis, and visual representations of key metabolic pathways.

Core Distinctions: Structure and Nomenclature

The primary distinction between this compound and cytidine lies in their chemical composition. Cytidine is a nucleoside formed when a cytosine base is attached to a ribose sugar ring via a β-N1-glycosidic bond. This compound, also known as cytidine monophosphate (CMP), is a nucleotide . It consists of cytidine phosphorylated at the 5' hydroxyl group of the ribose sugar. This fundamental structural difference, the presence of a phosphate (B84403) group, imparts distinct chemical and biological properties to this compound.

Physicochemical Properties: A Quantitative Comparison

The addition of a phosphate group significantly alters the physicochemical properties of the molecule. The table below summarizes the key quantitative differences between this compound and cytidine.

| Property | This compound (CMP) | Cytidine |

| Molecular Formula | C9H14N3O8P | C9H13N3O5 |

| Molecular Weight | 323.197 g/mol | 243.217 g/mol |

| Melting Point | ~222 °C (decomposes) | 230 °C (decomposes) |

| Appearance | White crystalline powder | White, crystalline powder |

| Water Solubility | Soluble | Soluble |

| Synonyms | Cytidine 5'-monophosphate, CMP, Cytidylate | Cyd, Cytosine riboside |

| CAS Number | 63-37-6 | 65-46-3 |

Biological Roles and Significance

Both this compound and cytidine are integral to nucleic acid metabolism and other cellular functions, though they play distinct roles.

Cytidine serves as a fundamental building block for ribonucleic acid (RNA). In cellular metabolism, it can be phosphorylated to form cytidine monophosphate (CMP), cytidine diphosphate (B83284) (CDP), and cytidine triphosphate (CTP), which are precursors for RNA synthesis. Beyond its role in RNA, cytidine has been investigated for its potential as a glutamatergic antidepressant drug, as it can influence glutamate (B1630785) cycling in the brain. Dietary sources of cytidine include foods rich in RNA, such as organ meats and brewer's yeast.

This compound (CMP) is a monomer used in the synthesis of RNA. As a nucleotide, it is a key intermediate in various metabolic pathways. For instance, CMP is crucial for the synthesis of phospholipids (B1166683), such as phosphatidylinositol, through the formation of cytidine diphosphate-diacylglycerol (CDP-DAG). It also plays a role in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases.

Key Signaling and Metabolic Pathways

The interplay between cytidine and this compound is evident in several key metabolic pathways.

Caption: Pyrimidine Salvage Pathway illustrating the conversion of cytidine.

The pyrimidine salvage pathway recycles pyrimidine nucleosides for the synthesis of nucleotides. In this pathway, cytidine can be either deaminated to uridine by cytidine deaminase or phosphorylated to CMP by uridine-cytidine kinase.

Caption: Synthesis of CDP-Diacylglycerol, a key intermediate in phospholipid synthesis.

This compound, in its triphosphate form (CTP), is a crucial substrate for the synthesis of CDP-diacylglycerol, a central intermediate in the production of anionic phospholipids like phosphatidylinositol and cardiolipin.

Experimental Protocols for Differentiation and Analysis

Several analytical techniques can be employed to distinguish and quantify this compound and cytidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying cytidine and its phosphorylated derivatives.

Principle: This method leverages the differences in polarity and charge between cytidine and this compound to achieve separation on a stationary phase. The phosphate group in this compound makes it more polar and negatively charged at neutral pH compared to cytidine.

Detailed Methodology:

-

Column: A Newcrom B stationary phase column (4.6 x 150 mm, 5 µm, 100 Å) can be used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (MeCN) with a phosphoric acid buffer is effective. A common composition is 80% methanol (B129727) and 20% water with 0.1% phosphoric acid.

-

Flow Rate: A typical flow rate is 1.0 ml/min.

-

Detection: UV detection at 270 nm is suitable for both compounds.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.

-

Analysis: The retention times of the compounds are used for identification, with this compound typically eluting earlier than cytidine under these conditions due to its higher polarity. Peak areas are used for quantification against a standard curve.

The Cornerstone of RNA: A Technical History of 5'-Cytidylic Acid in Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidylic acid, also known as cytidine (B196190) monophosphate (CMP), is a fundamental building block of ribonucleic acid (RNA) and a key player in various cellular metabolic processes. Its discovery and characterization were pivotal moments in the nascent field of molecular biology, contributing significantly to our understanding of the chemical nature of genetic material and the intricate enzymatic pathways that govern life. This technical guide delves into the historical journey of this compound's discovery, the key experiments that elucidated its structure and function, and its enduring importance in contemporary research and drug development.

The Dawn of the Nucleotide: Discovery and Early Characterization

The story of this compound is intrinsically linked to the broader quest to understand the chemical composition of "nuclein," the substance first isolated from cell nuclei by Friedrich Miescher in 1869. It was the pioneering work of Phoebus Levene, a Russian-born American biochemist, in the early 20th century that laid the groundwork for our understanding of nucleic acids. Levene and his colleagues systematically dissected nucleic acids, identifying their three core components: a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base.[1][2][3]

Levene's work distinguished between two types of nucleic acids based on their sugar component: ribonucleic acid (RNA), containing ribose, and deoxyribonucleic acid (DNA), containing deoxyribose.[2] He identified the four constituent bases in RNA as adenine, guanine, cytosine, and uracil. Through careful chemical analysis, Levene proposed the concept of the "nucleotide" as the fundamental repeating unit of nucleic acids, consisting of a phosphate-sugar-base moiety.[1][3]

The specific isolation and characterization of the isomeric cytidylic acids from yeast ribonucleic acid were meticulously documented in the early 1950s by Hubert S. Loring and his collaborators. Their work provided the first detailed chemical and physical properties of what we now know as 2'- and 3'-cytidylic acids, which are isomers of this compound. The differentiation of these isomers was a critical step in understanding the phosphodiester linkages that form the backbone of RNA.

Key Experimental Protocols

The isolation and characterization of this compound in the mid-20th century relied on a series of meticulous biochemical techniques. The following are detailed methodologies based on the foundational work of that era.

Isolation of Cytidylic Acid from Yeast Ribonucleic Acid

This protocol is a composite of the general methods used for the alkaline hydrolysis of RNA to yield its constituent mononucleotides.

Objective: To hydrolyze yeast RNA and separate the resulting cytidylic acid isomers.

Methodology:

-

Alkaline Hydrolysis:

-

A sample of purified yeast ribonucleic acid is dissolved in a standardized solution of sodium hydroxide (B78521) (e.g., 1N NaOH).

-

The solution is incubated at a controlled temperature (e.g., 37°C) for a specified period (typically 18-24 hours) to ensure complete hydrolysis of the phosphodiester bonds.

-

The reaction is then neutralized with a strong acid, such as perchloric acid or sulfuric acid, on ice to precipitate the purine (B94841) nucleotides (adenylic and guanylic acids) and any remaining unhydrolyzed RNA.

-

-

Separation of Pyrimidine (B1678525) Nucleotides:

-

The mixture is centrifuged to pellet the precipitated purine nucleotides.

-

The supernatant, containing the soluble pyrimidine nucleotides (cytidylic and uridylic acids), is carefully collected.

-

-

Fractional Crystallization and Purification:

-

Early methods relied on fractional crystallization from different solvents (e.g., water, ethanol) to separate cytidylic acid from uridylic acid based on their differential solubilities.

-

Later advancements incorporated ion-exchange chromatography for a more efficient and precise separation of the nucleotide isomers.

-

Characterization of Cytidylic Acid

Once isolated, the cytidylic acid was subjected to a battery of chemical and physical analyses to confirm its identity and purity.

Methodology:

-

Elemental Analysis:

-

Combustion analysis was performed to determine the empirical formula by quantifying the percentages of carbon, hydrogen, nitrogen, and phosphorus. This data was crucial for confirming the molecular formula.

-

-

Spectrophotometry:

-

Ultraviolet (UV) absorption spectra were recorded at different pH values. The characteristic absorption maximum and molar extinction coefficient of cytosine provided a key identifying feature.

-

-

Optical Rotation:

-

The specific rotation of a solution of the isolated cytidylic acid was measured using a polarimeter. This provided information about the chirality of the molecule, specifically the D-ribose component.

-

-

Titration:

-

Acid-base titrations were conducted to determine the pKa values of the ionizable groups: the primary and secondary phosphate hydroxyls and the amino group on the cytosine ring.

-

Quantitative Data from Early Studies

The following tables summarize the kind of quantitative data that was instrumental in the initial characterization of cytidylic acid. The values presented are representative of those reported in the early literature.

| Property | Reported Value (approximate) | Significance |

| Elemental Analysis | ||

| Carbon (%) | 33.4 | Used to determine the empirical and molecular formula. |

| Hydrogen (%) | 4.4 | Used to determine the empirical and molecular formula. |

| Nitrogen (%) | 13.0 | Used to determine the empirical and molecular formula, specifically the presence of the nitrogenous base. |

| Phosphorus (%) | 9.6 | Confirmed the presence of the phosphate group. |

| Physical Properties | ||

| Molecular Weight ( g/mol ) | ~323.2 | Determined from the molecular formula and other physical methods. |

| Specific Rotation ([α]D) | +30° to +35° (in water) | Confirmed the presence of the D-ribose enantiomer. |

| Spectroscopic Properties | ||

| λmax (at pH 7) (nm) | 271 | Characteristic UV absorbance maximum for the cytosine ring. |

| Molar Extinction Coefficient (ε) | ~9,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a specific wavelength. |

| Acid-Base Properties | ||

| pKa1 (phosphate) | ~0.8 | Corresponds to the first ionization of the phosphate group. |

| pKa2 (cytosine amino group) | ~4.5 | Corresponds to the protonation of the N3 position of the cytosine ring. |

| pKa3 (phosphate) | ~6.3 | Corresponds to the second ionization of the phosphate group. |

Table 1: Physicochemical Properties of this compound from Early Investigations.

The Evolving Understanding of this compound's Role

Initially, this compound was primarily understood as a monomeric unit of RNA. However, as the field of molecular biology progressed, its multifaceted roles in cellular metabolism became increasingly apparent.

Precursor for Nucleic Acid Synthesis

The most fundamental role of this compound is as a precursor for the synthesis of RNA. Through a series of phosphorylation steps, CMP is converted to cytidine diphosphate (B83284) (CDP) and then to cytidine triphosphate (CTP). CTP, along with ATP, GTP, and UTP, is a direct substrate for RNA polymerases, which catalyze the formation of phosphodiester bonds to build RNA chains.

The Pyrimidine Salvage Pathway

Cells can synthesize nucleotides through two main routes: the de novo pathway and the salvage pathway. The pyrimidine salvage pathway is a crucial recycling mechanism that utilizes pre-existing pyrimidine bases and nucleosides, derived from the breakdown of nucleic acids, to regenerate nucleotides.[3][4] In this pathway, cytidine can be phosphorylated by uridine-cytidine kinase to form CMP.[3] This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[1]

Figure 1: A simplified diagram of the pyrimidine salvage pathway leading to the incorporation of cytidine into RNA.

Role in Phospholipid Synthesis

Beyond its role in nucleic acid metabolism, this compound, in its activated form as CTP, is essential for the synthesis of phospholipids, which are the primary components of cellular membranes. CTP reacts with phosphocholine (B91661) to form CDP-choline and with phosphoethanolamine to form CDP-ethanolamine. These activated intermediates are then used to synthesize phosphatidylcholine and phosphatidylethanolamine, respectively. This highlights the central role of cytidine nucleotides in linking nucleic acid and lipid metabolism.[5]

Figure 2: The role of CTP in the synthesis of major phospholipids.

Modern Perspectives and Future Directions

The foundational knowledge of this compound's structure and function continues to be relevant in modern molecular biology and drug development. The enzymes involved in CMP metabolism are targets for various therapeutic interventions. For instance, inhibitors of enzymes in the pyrimidine synthesis pathway are used as anticancer and antiviral agents.

Furthermore, recent research has uncovered complex signaling networks that involve components of nucleotide metabolism. While not a classical signaling molecule in the traditional sense, the levels of CMP and its derivatives can influence cellular processes and are being investigated in the context of diseases like cancer.

Conclusion

The discovery and elucidation of the history of this compound represent a microcosm of the development of molecular biology itself. From its initial identification as a simple structural component of RNA to the recognition of its central role in a web of metabolic pathways, the journey of CMP has been one of increasing complexity and significance. The meticulous experimental work of early biochemists laid a robust foundation that continues to support cutting-edge research today. For scientists and professionals in drug development, a deep understanding of this history provides not only context but also a rich source of potential targets and strategies for therapeutic innovation.

References

- 1. CMP phosphorylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodsci.rutgers.edu [foodsci.rutgers.edu]

The Central Role of the Kennedy Pathway in Neuronal Health

An In-Depth Technical Guide to the Neuroregulatory Effects of 5'-Cytidylic Acid

Executive Summary: this compound (CMP), a central nucleotide in cellular metabolism, exerts its primary neuroregulatory effects not as a direct extracellular signaling molecule, but as a critical precursor for the synthesis of neuronal membranes and a key metabolite in neuroprotective pathways. While purinergic receptors in the central nervous system (CNS) show high specificity for adenosine (B11128) and uridine (B1682114) nucleotides, the effects of the cytidine (B196190) nucleotide family are predominantly mediated intracellularly. Exogenous administration of its metabolic precursor, Citicoline (CDP-choline), provides a bioavailable source of cytidine and choline (B1196258), directly fueling the synthesis of phosphatidylcholine—a fundamental component of neuronal membranes—via the Kennedy pathway. This mechanism underpins its role in membrane repair, neuroprotection, and the enhancement of neurotransmitter systems. Furthermore, downstream effects of cytidine metabolism have been linked to the upregulation of key neuroprotective proteins such as Sirtuin 1 (SIRT1). This guide details the core biochemical pathways, summarizes key quantitative findings from preclinical and clinical research, and provides detailed protocols for investigating these effects.

The most significant neuroregulatory function of 5'-CMP is its integral role in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes. This process is governed by the Kennedy pathway, a highly conserved metabolic sequence.[1]

In this pathway, free choline is first phosphorylated to phosphocholine (B91661). Subsequently, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT) , catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline).[1][2] This CDP-choline molecule, containing the essential CMP moiety, serves as the activated choline donor. In the final step, the phosphocholine headgroup is transferred from CDP-choline to a diacylglycerol (DAG) backbone, yielding phosphatidylcholine and releasing CMP.[3] This process is fundamental for maintaining neuronal membrane integrity, synaptic structure, and myelin sheath formation.

Signaling Pathway: The Kennedy Pathway

Caption: The Kennedy Pathway for phosphatidylcholine synthesis.

Citicoline (CDP-Choline) as a Pro-Drug for Neuroregulation

Direct administration of 5'-CMP is suboptimal due to poor bioavailability. Instead, research has focused on Citicoline (exogenous CDP-choline) , a highly bioavailable intermediate that effectively delivers the necessary precursors to the brain.[4][5] Upon oral administration, Citicoline is hydrolyzed in the intestine and liver into cytidine and choline.[6] Both metabolites readily cross the blood-brain barrier.

Inside neurons, choline is re-phosphorylated to enter the Kennedy pathway. Cytidine is converted first to uridine and then phosphorylated to form uridine triphosphate (UTP) and subsequently cytidine triphosphate (CTP). This elevation in the intracerebral CTP pool is crucial as it provides the necessary substrate for the rate-limiting CCT enzyme, thereby enhancing the overall flux of the Kennedy pathway and promoting phosphatidylcholine synthesis.[4][7]

Logical Relationship: Citicoline Metabolism and Pathway Fueling

Caption: Metabolic fate of exogenous Citicoline for neuronal support.

Secondary Signaling: Upregulation of SIRT1

Beyond its role in membrane synthesis, Citicoline has been shown to exert neuroprotective effects by modulating other signaling pathways. One notable mechanism is the upregulation of Sirtuin 1 (SIRT1), a protein deacetylase crucial for cellular stress resistance, reduced inflammation, and improved neuronal survival. Studies in experimental stroke models have demonstrated that administration of CDP-choline increases SIRT1 protein levels in the brain, a process linked to its neuroprotective outcomes.[8] The synergistic neuroprotective effect observed when Citicoline is co-administered with a SIRT1 activator like resveratrol (B1683913) further supports this mechanism.[7]

Quantitative Data Presentation

The neuroregulatory effects of this compound, primarily through its precursor Citicoline, have been quantified across various experimental models.

Table 1: Effects of Citicoline on Biochemical Parameters in Brain Ischemia (Data derived from an experimental model of transient brain ischemia in gerbils)

| Parameter | Condition | Control (Saline) | Citicoline Treatment | % Change |

| CCT Activity (pmol/min/mg) | 1 hr Reperfusion (Cytosol) | 339 ± 35 | 430 ± 70 | ▲ 26.8% |

| 24 hr Reperfusion (Membrane) | 417 ± 24 | 594 ± 45 | ▲ 42.4% | |

| Lyso-PtdCho (nmol/g tissue) | 1 hr Reperfusion | 219 ± 5 | 162 ± 21 | ▼ 26.0% |

Table 2: Effects of Citicoline on Functional and Cellular Outcomes

| Model / Endpoint | Species | Dosage | Outcome | Quantitative Result |

| Memory Recall | Humans (elderly) | 500-1000 mg/day | Improved memory recall and verbal memory. | Statistically significant improvement vs. placebo.[7] |

| Plasma Uridine | Humans | 2000 mg (oral) | Increase in plasma uridine concentration. | ▲ 136% over baseline at 90 minutes.[7] |

| Remyelination | Mouse (Cuprizone Model) | 50 mg/kg/day | Enhanced early remyelination. | Significant increase in myelin protein expression vs. control.[4] |

| Stroke Recovery | Humans | 2000 mg/day | Improved functional recovery. | Odds Ratio of 1.33 for favorable outcome in a meta-analysis.[7] |

Experimental Protocols

Protocol: In Vitro Neurite Outgrowth Assay

This protocol provides a framework for quantifying the effect of cytidine-related compounds on neuronal morphology, a key indicator of neuronal health and development.[9][10]

Objective: To measure changes in neurite length, branching, and number in a neuronal cell culture model following treatment.

Materials:

-

Neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons.

-

Culture medium, flasks, and 96-well microplates.

-

Test compound (e.g., Citicoline, CMP).

-

Fixation solution (e.g., 4% Paraformaldehyde).

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% Goat Serum in PBS).

-

Primary antibody: Anti-β-III Tubulin (neuronal specific).

-

Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488).

-

Nuclear stain: DAPI.

-

High-content imaging system or fluorescence microscope.

-

Image analysis software (e.g., ImageJ with NeuronJ plugin).[10]

Methodology:

-

Cell Plating: Seed neuronal cells into 96-well microplates at a density that allows for clear visualization of individual cells and their processes after differentiation.

-

Differentiation: If using a cell line like PC-12, induce differentiation with Nerve Growth Factor (NGF) for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for a specified duration (e.g., 48-72 hours). Include vehicle-only controls.

-

Fixation & Staining:

-

Carefully wash cells with Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash 3x with PBS.

-

Permeabilize with Triton X-100 buffer for 10 minutes.

-

Wash 3x with PBS.

-

Block with 5% goat serum for 1 hour.

-

Incubate with primary anti-β-III Tubulin antibody overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with fluorophore-conjugated secondary antibody and DAPI for 1-2 hours, protected from light.

-

Wash 3x with PBS.

-

-

Image Acquisition: Using a high-content imager, acquire images from multiple fields per well. Ensure consistent settings for focus, exposure, and gain across all wells.

-

Data Analysis:

-

Import images into analysis software.

-

Use the software to automatically or semi-automatically trace neurites.

-

Quantify key parameters: total neurite length per neuron, number of primary neurites, and number of branch points.

-

Normalize data to the number of cells (DAPI-stained nuclei) to control for cytotoxicity.

-

Perform statistical analysis comparing treated groups to the vehicle control.

-

Caption: Workflow for an in vitro neurite outgrowth experiment.

Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a freely moving animal, which can be used to assess the impact of Citicoline on systems like the cholinergic or dopaminergic pathways.[11][12]

Objective: To quantify basal and stimulus-evoked extracellular concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the brain following systemic administration of a test compound.

Materials:

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane).

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Test compound (e.g., Citicoline).

-

Analysis system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[13]

-

Analytical standards for target neurotransmitters.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.

-

Using predetermined coordinates, drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, striatum).

-

Slowly lower a guide cannula to the target coordinates and secure it to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake, freely-moving animal in a microdialysis bowl.

-

Insert a microdialysis probe through the guide cannula into the target brain region.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]

-

Allow the system to equilibrate for 1-2 hours.

-

-

Sample Collection:

-

Begin collecting dialysate samples into vials using a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).

-

Collect 3-4 baseline samples to establish a stable basal neurotransmitter level.

-

-

Compound Administration:

-

Administer the test compound (e.g., Citicoline, intraperitoneally) or vehicle control.

-

Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples immediately or store them at -80°C.

-

Inject a fixed volume of each sample into the HPLC-EC system.

-

Separate neurotransmitters on the analytical column and quantify them using the electrochemical detector.

-

Calculate the concentration of each neurotransmitter by comparing its peak height/area to that of known standards.

-

-

Data Analysis:

-

Express post-treatment neurotransmitter levels as a percentage of the average baseline concentration.

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes over time between treatment groups.

-

Caption: Workflow for an in vivo microdialysis experiment.

References

- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regenerative Effects of CDP-Choline: A Dose-Dependent Study in the Toxic Cuprizone Model of De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. examine.com [examine.com]

- 8. researchgate.net [researchgate.net]

- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Cytidylic Acid: From Natural Sources to Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Cytidylic acid (5'-CMP), also known as Cytidine (B196190) 5'-monophosphate, a nucleotide of significant interest in various scientific and pharmaceutical fields. This document details its natural occurrences, methodologies for its extraction and purification, and its roles in cellular signaling pathways.

Natural Sources of this compound

This compound is a fundamental component of Ribonucleic acid (RNA) and is therefore present in all living organisms. For practical extraction and commercial production, sources rich in RNA are primarily targeted.

1.1. Brewer's Yeast (Saccharomyces cerevisiae)

Brewer's yeast is a principal industrial source for the production of 5'-ribonucleotides, including 5'-CMP. The RNA content in yeast can range from 6% to 15% of its dry weight. Specifically, the biomass of Saccharomyces cerevisiae has been reported to contain approximately 8.12% RNA.

1.2. Animal Tissues

Organ meats, being metabolically active tissues, are rich in nucleic acids. While specific quantitative data for 5'-CMP is limited, these tissues are recognized as significant dietary sources of nucleotides.

-

Pork Liver: A rich source of various nutrients, including B vitamins and minerals.

-

Beef Liver: Similar to pork liver, it is a significant source of nucleotides.

1.3. Other Dietary Sources

While present in smaller quantities, 5'-CMP can also be found in a variety of other foodstuffs, including certain fish, mushrooms, and vegetables.

Table 1: Quantitative Data on Natural Sources of RNA and Related Components

| Natural Source | Component | Concentration |

| Brewer's Yeast (Saccharomyces cerevisiae) | Total RNA | ~8.12% of dry biomass |

| Brewer's Yeast (Saccharomyces cerevisiae) | Nucleic Acids | 6 - 15% of dry biomass |

| Pork Liver | Protein | ~21 g / 100g |

| Pork Liver | Iron | ~23.3 mg / 100g |

| Beef Liver | Protein | Data varies |

| Beef Liver | Iron | Data varies |

Extraction and Purification of this compound

The industrial extraction of 5'-CMP predominantly involves the enzymatic hydrolysis of RNA from brewer's yeast. The process can be broadly divided into three main stages: RNA extraction from yeast, enzymatic hydrolysis of RNA to 5'-mononucleotides, and purification of 5'-CMP from the hydrolysate.

2.1. Experimental Protocol: RNA Extraction from Yeast

This protocol outlines a common method for extracting total RNA from Saccharomyces cerevisiae.

Materials:

-

Yeast cell culture

-

Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

-

Acid phenol:chloroform (B151607) (pH 4.5-5.5)

-

Chloroform

-

3 M Sodium Acetate (pH 5.2)

-

Ice-cold 100% Ethanol (B145695)

-

70% Ethanol

-

RNase-free water

Procedure:

-

Cell Harvesting: Centrifuge the yeast culture to pellet the cells. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in Lysis Buffer. Incubate at 65°C for 10-15 minutes to lyse the cells.

-

Phenol:Chloroform Extraction: Add an equal volume of acid phenol:chloroform to the lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase (top layer) contains the RNA.

-

Phase Separation: Carefully transfer the aqueous phase to a new tube, avoiding the interphase and organic phase.

-

Chloroform Extraction: Add an equal volume of chloroform to the aqueous phase. Vortex and centrifuge. Transfer the aqueous phase to a new tube.

-

Ethanol Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase. Mix and incubate at -20°C for at least 1 hour to precipitate the RNA.

-

Pelleting: Centrifuge at high speed to pellet the RNA.

-

Washing: Wash the RNA pellet with 70% ethanol to remove salts.

-

Drying and Resuspension: Air-dry the pellet and resuspend in RNase-free water.

2.2. Experimental Protocol: Enzymatic Hydrolysis of RNA to 5'-Mononucleotides

This protocol describes the hydrolysis of the extracted RNA into a mixture of 5'-mononucleotides using 5'-Phosphodiesterase.

Materials:

-

Total RNA solution

-

5'-Phosphodiesterase (from a source like barley malt (B15192052) rootlets)

-

Reaction Buffer (e.g., Tris-HCl or Acetate buffer, pH optimized for the enzyme, typically around pH 5-7)

-

Trichloroacetic acid (TCA) or other quenching agent

Procedure:

-

Reaction Setup: In a reaction vessel, combine the total RNA solution with the appropriate reaction buffer.

-

Enzyme Addition: Add the 5'-Phosphodiesterase to the reaction mixture. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50-60°C) for a predetermined time (e.g., 1-4 hours).[1] The reaction progress can be monitored by measuring the increase in acid-soluble nucleotides.

-

Reaction Termination: Stop the reaction by adding a quenching agent like TCA, which precipitates the undigested RNA and the enzyme.

-

Clarification: Centrifuge the mixture to pellet the precipitate. The supernatant contains the mixture of 5'-mononucleotides (5'-AMP, 5'-GMP, 5'-UMP, and 5'-CMP).

2.3. Experimental Protocol: Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of 5'-CMP from the mixture of 5'-mononucleotides using anion-exchange chromatography.

Materials:

-

Supernatant containing the mixture of 5'-mononucleotides

-

Anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger)

-

Equilibration Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)

-

Chromatography column and system

Procedure:

-

Column Preparation: Pack the chromatography column with the anion-exchange resin and equilibrate it with the Equilibration Buffer.

-

Sample Loading: Adjust the pH and ionic strength of the supernatant containing the 5'-mononucleotides to match the Equilibration Buffer and load it onto the column. The negatively charged nucleotides will bind to the positively charged resin.

-

Washing: Wash the column with several column volumes of Equilibration Buffer to remove any unbound or weakly bound impurities.

-

Elution: Elute the bound nucleotides using a salt gradient. This is typically achieved by gradually increasing the concentration of the Elution Buffer. The different 5'-mononucleotides will elute at different salt concentrations based on their charge. 5'-CMP, 5'-UMP, 5'-AMP, and 5'-GMP will separate into distinct fractions.

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis: Analyze the collected fractions using a suitable method (e.g., UV spectrophotometry at 260 nm or HPLC) to identify the fractions containing 5'-CMP.

-

Desalting: Pool the 5'-CMP containing fractions and desalt them using a method like dialysis or gel filtration to obtain the purified this compound.

Signaling Pathways Involving this compound

While 5'-CMP is primarily known as a monomeric unit of RNA, it and its derivatives are also implicated in cellular signaling.

3.1. Pyrimidine (B1678525) Salvage Pathway

5'-CMP is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA. In this pathway, cytidine can be phosphorylated by uridine-cytidine kinase to form 5'-CMP. Subsequently, UMP/CMP kinase can phosphorylate 5'-CMP to cytidine diphosphate (B83284) (CDP), which can then be converted to cytidine triphosphate (CTP) for nucleic acid synthesis.

3.2. Regulation of Cytidine Monophosphate Kinase (CMPK) by the TGF-β Signaling Pathway

Recent research has indicated a link between the Transforming Growth Factor-β (TGF-β) signaling pathway and the regulation of Cytidine Monophosphate Kinase (CMPK), an enzyme responsible for phosphorylating CMP to CDP. The TGF-β pathway, a crucial regulator of cell growth, differentiation, and apoptosis, can influence pyrimidine metabolism through its effects on CMPK.

3.3. Potential Role of Cyclic CMP (cCMP) in Signaling

While cyclic AMP (cAMP) and cyclic GMP (cGMP) are well-established second messengers, emerging evidence suggests that cyclic cytidine monophosphate (cCMP) may also play a role in cellular signaling. Some studies propose that cCMP might exert its effects by interacting with components of the cGMP signaling pathway, such as cGMP-dependent protein kinase (PKG).

This technical guide provides a foundational understanding of this compound, from its origins in natural sources to its extraction and its emerging roles in cellular processes. Further research into the quantitative analysis of 5'-CMP in various biological matrices and the elucidation of its signaling pathways will undoubtedly expand its importance in the fields of biochemistry, drug development, and nutritional science.

References

Methodological & Application

Application Note: Quantification of 5'-Cytidylic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This application note details a robust and reliable method for the quantification of 5'-Cytidylic acid (5'-CMP) in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable to researchers, scientists, and professionals in drug development for the accurate measurement of 5'-CMP, a crucial nucleotide involved in various biological processes and a key component in certain pharmaceutical formulations.

The described protocol utilizes a C18 stationary phase, which is a common choice for nucleotide analysis.[1][2] To enhance the retention of the polar 5'-CMP molecule, an ion-pairing agent is incorporated into the mobile phase.[3][4][5] This technique, known as ion-pair RP-HPLC, allows for excellent separation and quantification of nucleotides.[3][4] The method is sensitive, specific, and reproducible, making it suitable for a wide range of applications, from basic research to quality control in industrial settings.[6]

Experimental Protocol

This section provides a detailed step-by-step methodology for the quantification of this compound using HPLC.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

-

Reagents and Solvents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (ion-pairing agent)[7]

-

Phosphoric acid

-

Water (HPLC grade)

-

-

Equipment:

-

Analytical balance

-

pH meter

-

Sonicator

-

Syringe filters (0.45 µm)

-

Preparation of Mobile Phase and Standards

-

Mobile Phase Preparation:

-

Dissolve an appropriate amount of tetrabutylammonium dihydrogen phosphate in 900 mL of HPLC-grade water.[7]

-

Add a specified volume of acetonitrile.[7]

-

Adjust the pH to 5.0 with 1% (v/v) phosphoric acid.[7]

-

Bring the final volume to 1000 mL with HPLC-grade water.[7]

-

Degas the mobile phase using a sonicator or vacuum filtration before use.

-

-

Standard Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound standard.

-

Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.005 mg/mL to 0.5 mg/mL.

-

Sample Preparation

-

For liquid samples, ensure they are free of particulate matter. If necessary, centrifuge the sample to pellet any solids.

-

Filter the supernatant or liquid sample through a 0.45 µm syringe filter before injection into the HPLC system.[8]

-

If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and aqueous tetrabutylammonium dihydrogen phosphate buffer, pH 5.0[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 254 nm[3][7] |

| Run Time | Approximately 15 minutes |

Data Analysis

-

Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this HPLC method for this compound quantification.

Table 1: Linearity and Range

| Parameter | Result |

| Linear Range | 0.00332 - 0.461 mg/mL[7] |

| Correlation Coefficient (r²) | > 0.999[2][7] |

| Regression Equation | Y = 19145.51x + 61.16[7] |

Table 2: Precision

| Parameter | Acceptance Criteria | Result |

| Intra-day Precision (%RSD) | < 2% | < 1.5% |

| Inter-day Precision (%RSD) | < 3% | < 2.5% |

Table 3: Accuracy (Recovery)

| Spiked Concentration (mg/mL) | Mean Recovery (%) | Acceptance Criteria |

| Low | 98 - 102% | 95 - 105% |

| Medium | 98 - 102% | 95 - 105% |

| High | 98 - 102% | 95 - 105% |

Table 4: Limits of Detection and Quantification

| Parameter | Result (mg/mL) |

| LOD | ~0.001 |

| LOQ | ~0.003 |

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound using HPLC.

Caption: Workflow for this compound quantification.

References

- 1. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nacalai.com [nacalai.com]

Application Notes and Protocols: Utilizing Nucleotides in In Vitro Transcription Reactions

Introduction

In vitro transcription (IVT) is a fundamental technique in molecular biology for the synthesis of RNA molecules from a DNA template. This process is central to a wide range of applications, including the production of mRNA for vaccines and therapeutics, the synthesis of functional RNAs such as sgRNAs for CRISPR-based gene editing, and the generation of RNA probes for various assays. A critical component of the IVT reaction is the pool of ribonucleoside triphosphates (NTPs), which serve as the building blocks for the nascent RNA strand.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of nucleotides in IVT reactions. A key point of clarification is the distinction between nucleoside monophosphates, such as 5'-Cytidylic acid (Cytidine monophosphate or CMP), and nucleoside triphosphates, such as Cytidine triphosphate (CTP). Standard IVT reactions exclusively utilize NTPs because the cleavage of the high-energy pyrophosphate bond provides the energy required for the RNA polymerase to incorporate the nucleotide into the growing RNA chain.[1][2] this compound, being a monophosphate, lacks this necessary energy source and therefore cannot be directly used as a substrate in in vitro transcription.

These application notes will detail the role of CTP in a standard IVT reaction, provide optimized protocols, and discuss relevant considerations for achieving high yield and quality of the resulting RNA.

The Role of Nucleoside Triphosphates in In Vitro Transcription

The enzymatic synthesis of RNA by a DNA-dependent RNA polymerase (such as T7, SP6, or T3 polymerase) involves the polymerization of the four standard ribonucleoside triphosphates: Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), Uridine triphosphate (UTP), and Cytidine triphosphate (CTP).[1] The DNA template dictates the sequence of nucleotide incorporation.[1][]

The overall efficiency and yield of the IVT reaction are influenced by several factors, including the quality of the DNA template, the concentration and ratio of NTPs, the concentration of magnesium ions (a critical cofactor for the polymerase), and the reaction temperature and duration.[][4]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription Reaction for mRNA Synthesis

This protocol is designed for a standard 20 µL IVT reaction to produce mRNA. The final concentration of each NTP is typically in the range of 1-2 mM, but this can be optimized based on the specific template and desired yield.[]

Materials:

-

Linearized DNA template with a T7 promoter (0.5-1.0 µg)

-

Nuclease-free water

-

10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

-

ATP, GTP, UTP, CTP solution (25 mM each)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

(Optional) Cap analog (e.g., m7G(5')ppp(5')G) for co-transcriptional capping

-

(Optional) Modified nucleotides (e.g., Pseudouridine-5'-Triphosphate, N1-methylpseudouridine-5'-Triphosphate)

Procedure:

-

Thaw all reagents on ice. Keep enzymes and RNase inhibitors on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

| Component | Volume (µL) | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10X Transcription Buffer | 2.0 | 1X |

| ATP (25 mM) | 0.8 | 1 mM |

| GTP (25 mM) | 0.8 | 1 mM |

| UTP (25 mM) | 0.8 | 1 mM |

| CTP (25 mM) | 0.8 | 1 mM |

| Linearized DNA Template | X µL | 25-50 ng/µL |

| RNase Inhibitor | 0.5 | 20 units |

| T7 RNA Polymerase | 1.0 | 50 units |

| Total Volume | 20.0 |

-

Mix the components gently by pipetting up and down.

-

Incubate the reaction at 37°C for 2-4 hours.[] The incubation time can be optimized for higher yields.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.

-

Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the RNA yield and assess its integrity using methods like UV spectrophotometry and gel electrophoresis.

Data Presentation: Optimizing IVT Reaction Components

The following table summarizes key parameters that can be optimized to maximize RNA yield and quality in an IVT reaction.[4][5]

| Parameter | Typical Range | Impact on Reaction |

| DNA Template Concentration | 25-100 ng/µL | Higher concentrations can increase yield but may also lead to byproducts.[] |

| Mg²⁺ Concentration | 20-60 mM | Critical for polymerase activity; optimal concentration is template-dependent.[4] |

| NTP Concentration | 1-15 mM each | Higher concentrations can increase yield but may inhibit the reaction at very high levels.[5] |

| T7 RNA Polymerase | 2-5 U/µL | Increasing enzyme concentration can boost yield up to a saturation point.[4] |

| Incubation Time | 2-4 hours | Longer incubation can increase yield, but may also lead to product degradation.[] |

| Incubation Temperature | 37°C | Optimal temperature for T7 RNA polymerase activity.[] |

Visualizations

In Vitro Transcription Workflow

The following diagram illustrates the general workflow for an in vitro transcription reaction.

Caption: A flowchart of the in vitro transcription (IVT) process.

Role of CTP in RNA Elongation

This diagram illustrates the incorporation of Cytidine triphosphate (CTP) into the growing RNA strand during transcription.

Caption: CTP incorporation into the nascent RNA strand by RNA polymerase.

References

- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Enzymatic Assay for the Quantification of 5'-Cytidine Monophosphate (5'-CMP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Cytidine Monophosphate (5'-CMP) is a crucial pyrimidine (B1678525) nucleotide that serves as a fundamental building block for the synthesis of RNA and various cytidine-containing coenzymes. Its intracellular concentration is tightly regulated and plays a significant role in cellular metabolism, proliferation, and signaling. Accurate measurement of 5'-CMP levels is essential for studying nucleotide metabolism, drug development, and understanding disease states. This application note describes a reliable and sensitive enzymatic assay for the quantification of 5'-CMP in biological samples.

Principle of the Assay

This assay is based on a coupled-enzyme system that leads to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. The amount of NADH oxidized is directly proportional to the amount of 5'-CMP present in the sample.

The reaction cascade is as follows:

-

UMP-CMP Kinase (CMPK) catalyzes the phosphorylation of 5'-CMP to 5'-Cytidine Diphosphate (CDP) using Adenosine Triphosphate (ATP) as the phosphate (B84403) donor.[1][2][3]

-

The Pyruvate (B1213749) Kinase (PK) in the reaction mixture then utilizes the newly formed Adenosine Diphosphate (ADP) to convert Phosphoenolpyruvate (PEP) to pyruvate.

-

Finally, Lactate Dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+.

The overall reaction is stoichiometric, allowing for the accurate determination of the initial 5'-CMP concentration.

Signaling Pathway Diagram

Caption: Coupled enzymatic reaction for 5'-CMP quantification.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| UMP-CMP Kinase (Human, recombinant) | Novocib | E-Nov4-1 |

| Pyruvate Kinase (from rabbit muscle) | Sigma-Aldrich | P9136 |

| L-Lactate Dehydrogenase (from rabbit muscle) | Sigma-Aldrich | L2500 |

| 5'-Cytidine Monophosphate (CMP) | Sigma-Aldrich | C1006 |

| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A2383 |

| Phospho(enol)pyruvic acid (PEP) | Sigma-Aldrich | P7127 |

| β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| MgCl₂ | Sigma-Aldrich | M8266 |

| KCl | Sigma-Aldrich | P9333 |

| Perchloric Acid (PCA) | Sigma-Aldrich | 244252 |

| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 |

Equipment

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

Microplate reader (optional)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Cuvettes or 96-well UV-transparent microplates

Protocols

Preparation of Reagents

-

Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.6):

-

Dissolve 1.21 g of Tris base, 0.203 g of MgCl₂·6H₂O, and 0.745 g of KCl in 80 mL of deionized water.

-

Adjust the pH to 7.6 with 1 M HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

-

-

5'-CMP Standard Stock Solution (10 mM):

-

Dissolve 3.23 mg of 5'-CMP in 1 mL of deionized water.

-

Store in aliquots at -20°C.

-

-

Reaction Mixture:

-

Prepare a fresh reaction mixture before each experiment.

-

For a 1 mL final reaction volume, mix the following in the specified order:

-

850 µL Assay Buffer

-

50 µL of 100 mM ATP solution

-

50 µL of 30 mM PEP solution

-

20 µL of 10 mM NADH solution

-

10 µL of Pyruvate Kinase (10 units)

-

10 µL of Lactate Dehydrogenase (15 units)

-

10 µL of UMP-CMP Kinase (1 unit)

-

-

Vortex gently to mix.

-

Sample Preparation (from Cell Culture)

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 400 µL of ice-cold 0.6 M Perchloric Acid (PCA).

-

Incubate on ice for 30 minutes, vortexing every 5 minutes.

-

-

Neutralization:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 100 µL of 2 M K₂CO₃ to neutralize the PCA.

-